

A Comparative Analysis of Alectinib-d8 Purity from Commercial Suppliers

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Compound of Interest

Compound Name: Alectinib-d8

Cat. No.: B12425960

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For researchers, scientists, and drug development professionals, the purity of isotopically labeled standards like **Alectinib-d8** is paramount for accurate bioanalytical and pharmacokinetic studies. This guide provides a comparative assessment of **Alectinib-d8** from different commercial sources, supported by detailed experimental protocols for purity determination.

The reliability of clinical and preclinical studies hinges on the quality of the reference materials used. **Alectinib-d8**, a deuterated internal standard for the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, is no exception. Impurities can interfere with analytical assays, leading to inaccurate quantification and flawed study conclusions. This guide outlines the analytical methodologies to independently verify the purity of **Alectinib-d8** and presents a comparative table based on typical data obtained from Certificates of Analysis (CoA) from various suppliers.

Purity Comparison of Commercial Alectinib-d8

The following table summarizes representative purity data for **Alectinib-d8** from three fictional commercial suppliers. The data is compiled from typical analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter	Supplier A	Supplier B	Supplier C
Purity (HPLC, Area %)	99.8%	99.5%	98.9%
Major Impurity 1 (Area %)	0.12% (Alectinib Impurity 2)	0.25% (Alectinib Morpholine N-oxide)	0.45% (Alectinib Impurity 2)
Major Impurity 2 (Area %)	0.05% (Unknown)	0.15% (Unknown)	0.30% (Alectinib Morpholine N-oxide)
Total Impurities (Area %)	0.2%	0.5%	1.1%
Isotopic Purity (by MS)	99.5% D8	99.2% D8	98.5% D8
Chemical Identity (by ¹ H NMR)	Conforms to structure	Conforms to structure	Conforms to structure
Residual Solvents (by GC)	<0.1%	<0.2%	<0.5%

Experimental Protocols for Purity Assessment

To ensure the accuracy and reliability of **Alectinib-d8**, a comprehensive assessment of its purity should be conducted using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify **Alectinib-d8** from its potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.

- Detection: UV at 254 nm.
- Sample Preparation: Dissolve **Alectinib-d8** in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
- Procedure: Inject 10 µL of the sample solution into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Isotopic Purity

LC-MS is a powerful technique for identifying unknown impurities and confirming the isotopic purity of **Alectinib-d8**.

- Instrumentation: An HPLC system coupled to a mass spectrometer.
- Chromatographic Conditions: Similar to the HPLC method described above.
- Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.
- Data Acquisition: Acquire full scan mass spectra to identify the molecular weights of impurities and confirm the mass of **Alectinib-d8**.
- Isotopic Purity Assessment: Analyze the mass spectrum of the **Alectinib-d8** peak to determine the distribution of deuterated species and calculate the percentage of the D8 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

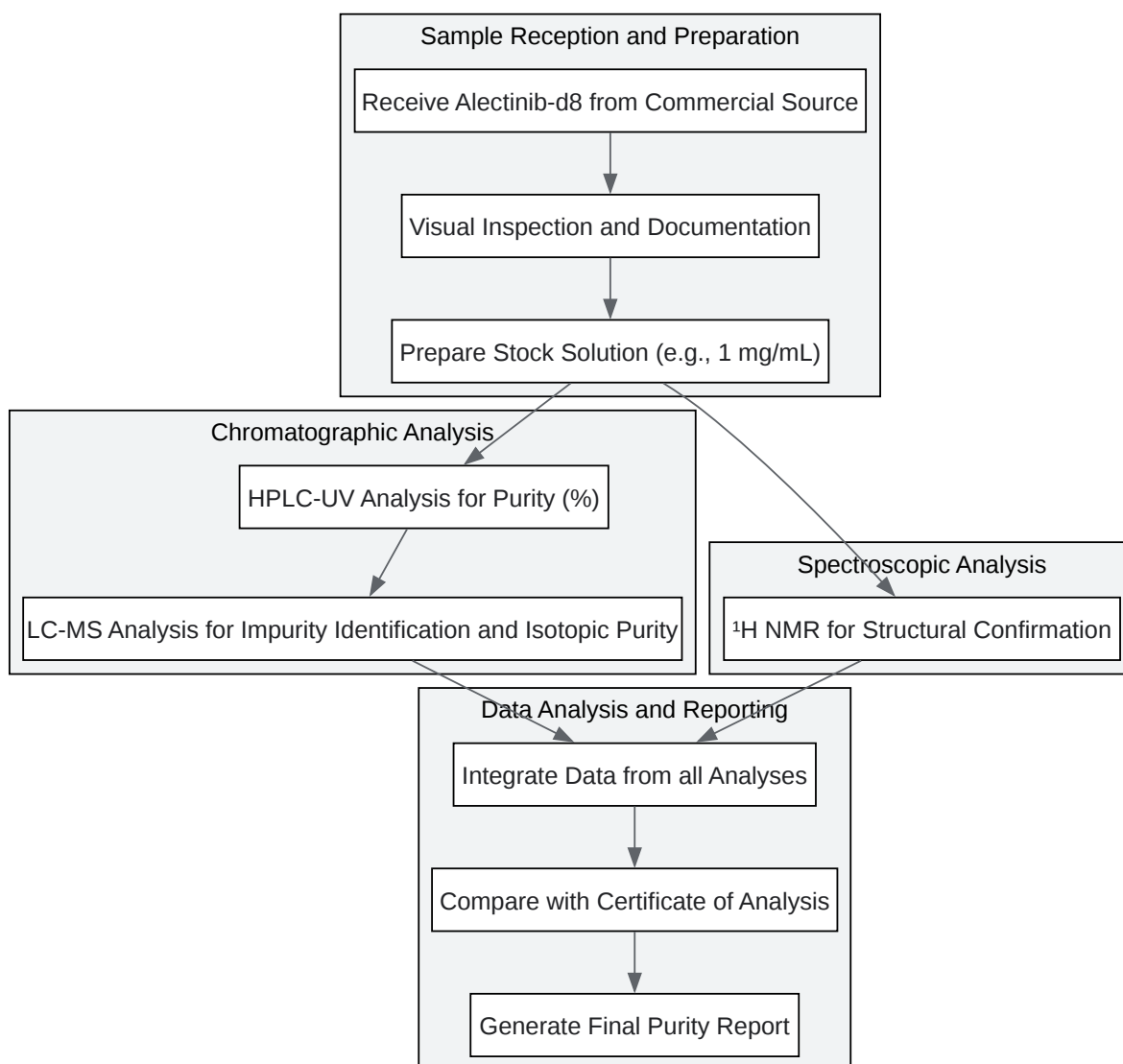
¹H NMR spectroscopy is used to confirm the chemical structure of **Alectinib-d8** and to detect any structural impurities.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: Dissolve 5-10 mg of **Alectinib-d8** in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
- Data Acquisition: Acquire a standard ^1H NMR spectrum.
- Analysis: Compare the obtained spectrum with a reference spectrum of Alectinib to confirm the identity and structural integrity of the compound. The absence of significant unexpected signals indicates high purity.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial batch of **Alectinib-d8**.



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